molecular formula C21H18O B11837720 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran CAS No. 62096-41-7

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran

Cat. No.: B11837720
CAS No.: 62096-41-7
M. Wt: 286.4 g/mol
InChI Key: QMTVCTCJQCBPMY-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran is a complex organic compound belonging to the class of indeno[2,1-B]pyrans. This compound is characterized by its unique structure, which includes a benzyl group attached to the indeno[2,1-B]pyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with benzyl bromide in the presence of a base, followed by cyclization to form the indeno[2,1-B]pyran core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

CAS No.

62096-41-7

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

3-benzyl-2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C21H18O/c1-14-19(12-16-8-4-3-5-9-16)15(2)22-20-13-17-10-6-7-11-18(17)21(14)20/h3-11,13H,12H2,1-2H3

InChI Key

QMTVCTCJQCBPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C2OC(=C1CC4=CC=CC=C4)C

Origin of Product

United States

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